molecular formula C4H7NOS2 B14329546 6-Hydroxy-1,3-thiazinane-2-thione CAS No. 106084-43-9

6-Hydroxy-1,3-thiazinane-2-thione

Cat. No.: B14329546
CAS No.: 106084-43-9
M. Wt: 149.2 g/mol
InChI Key: ONIPWKPIVYSQGM-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-thiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,3-thiazinane-2-thione typically involves the reaction of 3-amino-1-propanol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired thiazinane derivative .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,3-thiazinane-2-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazinane derivatives .

Scientific Research Applications

6-Hydroxy-1,3-thiazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,3-thiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting the activity of enzymes and disrupting cellular processes. Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxy-1,3-thiazinane-2-thione include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

106084-43-9

Molecular Formula

C4H7NOS2

Molecular Weight

149.2 g/mol

IUPAC Name

6-hydroxy-1,3-thiazinane-2-thione

InChI

InChI=1S/C4H7NOS2/c6-3-1-2-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)

InChI Key

ONIPWKPIVYSQGM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)SC1O

Origin of Product

United States

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